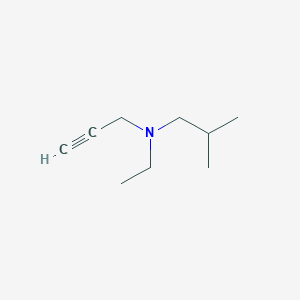
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the propargyl group.
Scientific Research Applications
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor used to treat Parkinson’s and major depressive disorder.
Uniqueness
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine is unique due to its specific structural features, including the ethyl and 2-methylpropyl groups attached to the propargylamine core.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-10(6-2)8-9(3)4/h1,9H,6-8H2,2-4H3 |
InChI Key |
QWXAQSLEGAVDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















